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molecular formula C12H18N2O5S B8727081 Methanesulfonamide, N-[5-(1,1-dimethylethyl)-2-methoxy-3-nitrophenyl]- CAS No. 404010-33-9

Methanesulfonamide, N-[5-(1,1-dimethylethyl)-2-methoxy-3-nitrophenyl]-

Cat. No. B8727081
M. Wt: 302.35 g/mol
InChI Key: MUOWODBPFRQEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927563B2

Procedure details

To a 5 L hydrogenator was charged the product from step (viii) above (209.4 g, 0.693 mol), methanol (1675 mL, 8 volumes) and 10% Pd/C (10.2 g). The vessel was purged with 3×N2 and 3×H2 and then stirred under 0.3447 MPa (50 psi) H2 until no further exotherm was observed, with HPLC indicating 96.35% product and 1.10% starting material. The reaction was diluted with THF (314 mL) and the catalyst was removed via vacuum filtration (Cuno filter), before being washed with THF (1000 mL). The solvents were concentrated to isolate a light brown solid, which was dried under vacuum at 40° C. overnight. Yield=167.0 g (88.5%). HPLC purity 96.7%. Purity >95% by 1H NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
catalyst
Reaction Step One
Quantity
1675 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([N+:18]([O-])=O)[C:8]([O:16][CH3:17])=[C:9]([NH:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>[Pd].CO>[NH2:18][C:7]1[C:8]([O:16][CH3:17])=[C:9]([NH:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:10]=[C:5]([C:1]([CH3:3])([CH3:4])[CH3:2])[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=C(C1)NS(=O)(=O)C)OC)[N+](=O)[O-]
Name
Quantity
10.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1675 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred under 0.3447 MPa (50 psi) H2 until no further exotherm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was purged with 3×N2 and 3×H2
ADDITION
Type
ADDITION
Details
The reaction was diluted with THF (314 mL)
CUSTOM
Type
CUSTOM
Details
the catalyst was removed via vacuum filtration (Cuno filter)
WASH
Type
WASH
Details
before being washed with THF (1000 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solvents were concentrated
CUSTOM
Type
CUSTOM
Details
to isolate a light brown solid, which
CUSTOM
Type
CUSTOM
Details
was dried under vacuum at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
NC=1C(=C(C=C(C1)C(C)(C)C)NS(=O)(=O)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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